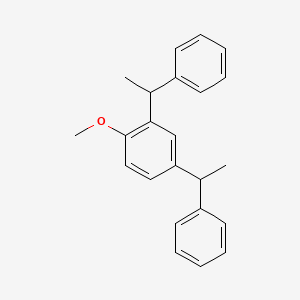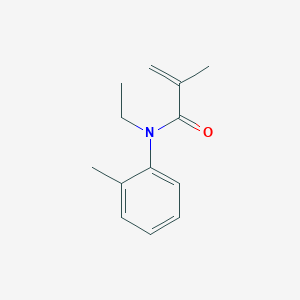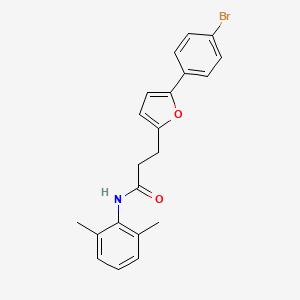
2,4-Bis(alpha-methylbenzyl)anisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(alpha-methylbenzyl)anisole is an organic compound with the molecular formula C23H24O. It is also known as 1-methoxy-2,4-bis(1-phenylethyl)benzene. This compound is characterized by its aromatic structure, which includes a methoxy group and two alpha-methylbenzyl groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(alpha-methylbenzyl)anisole typically involves Friedel-Crafts alkylation reactions. The process begins with anisole (methoxybenzene) as the starting material. The Friedel-Crafts alkylation is carried out using alpha-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Bis(alpha-methylbenzyl)anisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group and alpha-methylbenzyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), under controlled temperature and solvent conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Bis(alpha-methylbenzyl)anisole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a component in certain polymer formulations.
Wirkmechanismus
The mechanism of action of 2,4-Bis(alpha-methylbenzyl)anisole involves its interaction with molecular targets through its aromatic and functional groups. The methoxy group can participate in hydrogen bonding and electron-donating interactions, while the alpha-methylbenzyl groups provide steric hindrance and hydrophobic interactions. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethylbenzyl anisole: Similar structure but with methyl groups instead of alpha-methylbenzyl groups.
2,4-Di-tert-butylphenol: Contains tert-butyl groups instead of alpha-methylbenzyl groups.
2,4-Dichloroanisole: Contains chlorine atoms instead of alpha-methylbenzyl groups.
Uniqueness: 2,4-Bis(alpha-methylbenzyl)anisole is unique due to the presence of alpha-methylbenzyl groups, which provide distinct steric and electronic properties. These groups influence the compound’s reactivity and interactions with other molecules, making it valuable in specific research and industrial applications.
Eigenschaften
CAS-Nummer |
2456-45-3 |
|---|---|
Molekularformel |
C23H24O |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
1-methoxy-2,4-bis(1-phenylethyl)benzene |
InChI |
InChI=1S/C23H24O/c1-17(19-10-6-4-7-11-19)21-14-15-23(24-3)22(16-21)18(2)20-12-8-5-9-13-20/h4-18H,1-3H3 |
InChI-Schlüssel |
LSILZVKNUDAPDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C=C2)OC)C(C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-{(E)-[2-({[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B11963512.png)


![3,3'-(Butane-1,4-diyl)bis(1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione)](/img/structure/B11963528.png)






![4-[(E)-(2-bromophenyl)methylideneamino]-3-cyclohexyl-1H-1,2,4-triazole-5-thione](/img/structure/B11963555.png)

